N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide

Catalog No.
S985789
CAS No.
1171920-37-8
M.F
C19H30N2O3Si
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2...

CAS Number

1171920-37-8

Product Name

N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide

IUPAC Name

N-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide

Molecular Formula

C19H30N2O3Si

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C19H30N2O3Si/c1-18(2,3)17(22)21-14-9-10-20-15-11-13(24-16(14)15)12-23-25(7,8)19(4,5)6/h9-11H,12H2,1-8H3,(H,20,21,22)

InChI Key

LZUUGADYQQZQNM-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)CO[Si](C)(C)C(C)(C)C

Molecular Structure Analysis

The key features of the molecule include:

  • Furo[3,2-b]pyridine core: This aromatic heterocycle possesses interesting electronic properties due to the presence of nitrogen and oxygen atoms. The numbering of the core positions the linkage at the 7th position.
  • Pivalamide group: The pivalamide moiety provides a bulky and electron-withdrawing functional group, potentially affecting the molecule's reactivity and solubility.
  • Linker arm: The tert-butyldimethylsilyloxymethyl (TBSM) linker connects the core to the pivalamide group. The TBS group is a common protecting group in organic synthesis, often used to shield a reactive hydroxyl group (OH) during other chemical modifications.

Chemical Reactions Analysis

  • Deprotection: The TBS group can be removed under specific conditions (e.g., acidic or basic media) to reveal the underlying hydroxyl group on the linker arm.
  • Hydrolysis: The amide bond between the furo[3,2-b]pyridine core and the pivalamide group might undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives.

Due to the lack of specific research on this compound, providing balanced chemical equations for these reactions is not possible.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of the bulky pivalamide group.
  • Solubility: Potentially limited solubility in water due to the hydrophobic nature of the pivalamide and the aromatic core. Solubility in organic solvents like dichloromethane or dimethylformamide is expected to be higher.
  • Melting point and boiling point: No data available.

Scientific research involving N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide is focused on its use as a chemical intermediate. Chemical intermediates are molecules that are used in the synthesis of other target molecules. In this case, the presence of the tert-Butyldimethylsilyloxymethyl group suggests that N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide may be a useful intermediate for the synthesis of molecules containing the furo[3,2-b]pyridin-7-yl core structure.

Here are some resources that discuss the general concept of chemical intermediates:

  • American Chemical Society - Chemistry for Life
  • Khan Academy - Organic Chemistry:

Wikipedia

N-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide

Dates

Modify: 2023-08-16

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